molecular formula C6H5ClN2O3 B1226481 2-Amino-6-chloro-4-nitrophenol hydrochloride CAS No. 62625-14-3

2-Amino-6-chloro-4-nitrophenol hydrochloride

Cat. No.: B1226481
CAS No.: 62625-14-3
M. Wt: 188.57 g/mol
InChI Key: TWLMSPNQBKSXOP-UHFFFAOYSA-N
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Description

2-amino-6-chloro-4-nitrophenol hydrochloride appears as a brown powder. (NTP, 1992)

Scientific Research Applications

1. Hair Dye Formulation Safety

2-Amino-6-chloro-4-nitrophenol hydrochloride is primarily used as a colorant in hair dyes. It is poorly absorbed through the skin, with less than 0.25% absorption in nonoxidative hair dyes and less than 0.2% in oxidative ones. The compound has been tested for safety in various studies. One such study determined a no observable adverse effect level of 30 mg/kg/day in rats, with increased organ weights at higher doses. The compound was found to be nonirritating and nonsensitizing in rabbit models. Additionally, tests for teratogenic effects in rats and mutagenicity in various systems (including the Ames test and mammalian systems) generally indicated safety for use in hair dye formulations (Andersen, 1997).

2. Synthesis and Chemical Properties

3. Environmental Degradation and Toxicity

Studies on the degradation and toxicity of nitrophenols, including derivatives like 2-amino-4-nitrophenol, in various environmental systems have been conducted. For instance, research has explored the toxicity and anaerobic biodegradability of nitrophenols in systems like wastewater treatment, demonstrating the environmental impact and treatment processes of such compounds (Uberoi & Bhattacharya, 1997).

4. Photophysical and Photochemical Properties

The photochemical properties of derivatives of 2-amino-4-nitrophenol, such as 2-azido-4-nitrophenol, have been studied for potential applications in photophysics. These studies investigate the interaction of such compounds with light and their potential use in various applications, including photoaffinity labeling (Hanstein, Hatefi, & Kiefer, 1979).

5. Biological Pathways and Environmental Impact

Research on the biological pathways involved in the degradation of nitrophenols, including compounds related to 2-amino-4-nitrophenol, has been conducted. These studies help in understanding the environmental impact and the processes involved in the breakdown of these compounds in nature, such as in bacterial degradation pathways (Schenzle et al., 1999).

Properties

62625-14-3

Molecular Formula

C6H5ClN2O3

Molecular Weight

188.57 g/mol

IUPAC Name

2-amino-6-chloro-4-nitrophenol;hydrochloride

InChI

InChI=1S/C6H5ClN2O3.ClH/c7-4-1-3(9(11)12)2-5(8)6(4)10;/h1-2,10H,8H2;1H

InChI Key

TWLMSPNQBKSXOP-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1N)O)Cl)[N+](=O)[O-].Cl

Canonical SMILES

C1=C(C=C(C(=C1N)O)Cl)[N+](=O)[O-]

melting_point

Decomposes (NTP, 1992)

6358-09-4
62625-14-3

physical_description

2-amino-6-chloro-4-nitrophenol hydrochloride appears as a brown powder. (NTP, 1992)

Pictograms

Irritant; Environmental Hazard

Related CAS

62625-14-3 (mono-hydrochloride)

solubility

less than 1 mg/mL at 70.7° F (NTP, 1992)

synonyms

6-chloro-4-nitro-2-aminophenol
6-chloro-4-nitro-2-aminophenol, monohydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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